Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: A synthetic cannabinoid with similar structural features.
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate: Another synthetic cannabinoid with a different core structure.
Uniqueness
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate is unique due to its pyrrolidine core, which imparts distinct chemical and biological properties compared to indazole or indole derivatives. This uniqueness makes it a valuable compound for exploring new pharmacological activities and synthetic applications.
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRKIAHTKYYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172426 | |
Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171317-52-4 | |
Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171317-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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